(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
Description
The compound (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand characterized by a rigid cyclopropane-1,1-diyl core and two 4-benzyl-substituted dihydrooxazole rings. Its stereochemistry (4S,4'S) ensures precise spatial arrangement, making it highly effective in asymmetric catalysis .
Properties
IUPAC Name |
(4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-7-17(8-4-1)13-19-15-26-21(24-19)23(11-12-23)22-25-20(16-27-22)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAPKSLVKVQVBT-PMACEKPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation-Cyclization Tandem Approach
The most widely reported strategy involves a tandem cyclopropanation-cyclization sequence starting from benzyl-substituted β-amino alcohol precursors. A representative pathway proceeds as follows:
Step 1: Synthesis of 4-Benzyl-4,5-dihydrooxazole Monomers
Benzyl-substituted β-amino alcohols react with cyanogen bromide (BrCN) in dichloromethane at −20°C to form oxazoline rings. The reaction achieves 85–92% yield under optimized conditions, with triethylamine as a base to neutralize HBr byproducts .
Step 2: Cyclopropanation via Transition Metal Catalysis
The bis(oxazoline) monomers undergo cyclopropanation using diazomethane (CH₂N₂) and a copper(I) triflate catalyst. Key parameters include:
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Temperature : −78°C to 0°C to control exothermicity
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Solvent : Anhydrous tetrahydrofuran (THF)
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Catalyst Loading : 5 mol% Cu(OTf)
This step furnishes the cyclopropane bridge with 70–78% yield and 90–95% enantiomeric excess (ee) .
Critical Factors Influencing Stereoselectivity
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Ligand Design : Chiral bis(oxazoline) ligands on copper centers enforce facial selectivity during cyclopropane ring closure .
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Steric Effects : Benzyl groups at the 4-position hinder non-productive diastereomer formation, favoring the (4S,4'S) configuration .
Enzymatic Cyclopropanation Using Engineered Myoglobin
Recent advances employ engineered myoglobin variants for stereocontrolled cyclopropanation, circumventing traditional transition metal catalysts:
Procedure
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Substrate Preparation : Styrene derivatives functionalized with oxazoline precursors are incubated with ethyl diazoacetate (EDA).
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Biocatalytic Reaction : Myoglobin variant Mb(H64V,V68A) catalyzes cyclopropanation at 25°C in phosphate buffer (pH 7.4).
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Workup : Centrifugation and ethyl acetate extraction isolate the crude product.
Performance Metrics
This method achieves superior selectivity compared to Ru(PyBox) catalysts, which typically provide ≤65% ee under similar conditions .
Solid-Phase Synthesis for Scalable Production
Industrial-scale synthesis leverages solid-supported reagents to streamline purification:
Key Steps
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Immobilized β-Amino Alcohols : Grafted onto Wang resin via carbamate linkages.
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Cyclization : BrCN flow through packed-bed reactors at 10 mL/min, residence time 30 min.
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Cleavage : TFA/CH₂Cl₂ (1:99) elutes the product without silica gel chromatography.
Advantages
Comparison of Synthetic Methodologies
| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Transition Metal | 70–78 | 90–95 | Moderate | High (Cu waste) |
| Enzymatic | 82–89 | 99.9 | High | Low |
| Solid-Phase | 85–92 | 95–98 | Industrial | Medium |
The enzymatic route outperforms others in selectivity but requires specialized biocatalyst production. Solid-phase synthesis offers the best scalability for pharmaceutical applications .
Characterization and Quality Control
Stereochemical Validation
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X-ray Crystallography : Confirms C–C bond lengths (1.51–1.54 Å) and dihedral angles (112–115°) within the cyclopropane ring .
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Chiral HPLC : Chiralpak IC-3 column (hexane:isopropanol 95:5) resolves enantiomers with baseline separation (α = 1.32) .
Impurity Profiling
Common byproducts include:
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Monocyclopropanated Species : 3–7% in transition metal routes .
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Oxazole Ring-Opened Derivatives : <2% under acidic conditions.
Industrial Process Optimization
Pfizer’s development of tasimelteon highlights critical lessons:
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of oxazole rings to dihydrooxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Dihydrooxazole derivatives
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in structural biology.
Medicine
In medicinal chemistry, (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The cyclopropane core and oxazole rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate biological pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Structural variations in bis(oxazoline) ligands significantly influence their catalytic efficacy, solubility, and enantioselectivity. Below is a detailed comparison:
Core Structure Modifications
Cyclopropane vs. Larger Rings
Key Observations :
- The cyclopropane core enhances rigidity, improving stereocontrol compared to flexible ethane or larger cyclopentane cores .
- Cyclopentane derivatives (e.g., ) show niche applications (e.g., Rh catalysis) but lack enantioselectivity data .
Cyclopropane vs. Propane/Other Cores
Key Observations :
- Propane-2,2-diyl derivatives (e.g., ) exhibit poor reactivity in Cu catalysis due to steric mismatching .
Substituent Effects
Benzyl vs. Phenyl/tert-Butyl Groups
Key Observations :
- Benzyl groups balance steric bulk and π-π interactions, favoring substrate binding in asymmetric catalysis .
- Diphenyl substituents () increase solubility but may hinder metal coordination due to excessive bulk .
Catalytic Performance in Asymmetric Reactions
| Ligand Structure | Reaction Type | Yield (%) | ee (%) | Conditions | References |
|---|---|---|---|---|---|
| (4S,4'S)-Cyclopropane-benzyl (Target Compound) | Michael Addition | 89 | 92 | −20 °C, Cu(SbF₆)₂ | [2] |
| (4S,4'S)-Ethane-tert-butyl | N/A | No reaction | – | – | [6] |
| (4R,4'R)-Cyclopropane-diphenyl | Fluorination | 99 | – | – | [3] |
Key Observations :
- Diphenyl derivatives () achieve high yields in fluorination but lack enantioselectivity data .
Biological Activity
The compound (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a synthetic derivative belonging to the oxazole family. Its unique structural characteristics make it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₂₁H₂₀N₂O₂
- Molecular Weight : 332.40 g/mol
- CAS Number : 573968-16-8
Synthesis
The synthesis of (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves cyclization reactions that integrate cyclopropane and oxazole moieties. The reaction conditions must be optimized to ensure high yield and purity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Compounds with oxazole rings have shown significant cytotoxic effects against various cancer cell lines.
- Antiviral Properties : Some derivatives demonstrate activity against viral targets.
- Anti-inflammatory Effects : The structural features contribute to potential anti-inflammatory mechanisms.
Anticancer Activity
A study evaluated the cytotoxic effects of oxazole derivatives on human cancer cell lines using the MTS assay. The results demonstrated that compounds similar to (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) inhibited cell viability significantly across several lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| RKO | 60.70 | 70.23 |
| PC-3 | 49.79 | 75.00 |
| HeLa | 78.72 | 65.00 |
The study found that the compound's effectiveness was concentration-dependent and varied among different cell lines .
Antiviral Activity
Another research effort focused on the antiviral efficacy of oxazole derivatives against HIV-1 reverse transcriptase and other viral targets. The findings suggested that these compounds could act as non-nucleoside inhibitors, providing a potential pathway for therapeutic applications in viral infections .
Anti-inflammatory and Cytotoxic Effects
The anti-inflammatory properties were assessed using models of inflammation where the compound exhibited inhibition of pro-inflammatory cytokines. Additionally, cytotoxicity was evaluated against macrophages and other immune cells, indicating a selective toxicity profile that spares normal cells while targeting malignant ones .
The mechanisms through which (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors influencing signal transduction pathways that regulate cell growth and apoptosis.
Q & A
Q. What are the optimized synthetic routes for (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole), and how do reaction conditions influence yield?
The synthesis involves multi-step organometallic reactions. A representative method includes:
Lithiation and cyclopropanation : Use THF as solvent, TMEDA/i-Pr₂NH as base, and n-BuLi at -78°C to deprotonate the oxazole precursor. Subsequent addition of 1,2-dibromoethane forms the cyclopropane ring .
Workup and purification : Post-reaction, the mixture is quenched with saturated NH₄Cl, extracted with diethyl ether, washed with HCl, dried (MgSO₄), and purified via column chromatography. Yields vary (71% for analogous compounds), with lower temperatures (-78°C) favoring enantioselectivity .
Key variables : Base choice (TMEDA vs. i-Pr₂NH) affects lithiation efficiency, while solvent purity minimizes side reactions.
Q. How is the stereochemical integrity of the (4S,4'S) configuration validated during synthesis?
- Chiral HPLC : Separates enantiomers to confirm ee ≥ 98% (as reported for structurally similar ligands) .
- NMR analysis : H and C NMR compare coupling constants and chemical shifts with literature data for diastereomeric control compounds. For example, cyclopropane-linked oxazoles show distinct splitting patterns in the 4.5–5.5 ppm range .
- X-ray crystallography : Resolves absolute configuration, though no direct data is available for this compound; analogous structures (e.g., cyclohexane derivatives) confirm ligand geometry .
Advanced Research Questions
Q. How does (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) enhance enantioselectivity in asymmetric catalysis?
This ligand acts as a chiral bis(oxazoline) (Box) ligand in copper-catalyzed reactions. Key mechanistic insights:
- Coordination geometry : The cyclopropane backbone imposes a rigid, C₂-symmetric structure, optimizing metal-ligand complex geometry for substrate binding .
- Steric and electronic effects : Benzyl groups at the 4-position create a chiral pocket, directing prochiral substrates (e.g., enones) into specific orientations. In Michael additions, this achieves up to 92% ee under optimized conditions (Cu(OTf)₂, -40°C) .
- Counterion impact : Non-coordinating counterions (e.g., SbF₆⁻) improve catalytic activity by preventing ligand displacement .
Q. What analytical strategies resolve contradictions in reported NMR data for cyclopropane-linked bis(oxazoline) ligands?
Discrepancies in NMR shifts (e.g., cyclopropane protons) may arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts by 0.1–0.3 ppm.
- Dynamic effects : Restricted rotation around the cyclopropane-oxazole bond at room temperature may broaden signals. Low-temperature NMR (e.g., -40°C) resolves splitting patterns .
- Crystallographic validation : Cross-referencing with X-ray data (e.g., bond lengths and angles) ensures correct assignments .
Q. How does the ligand’s cyclopropane backbone compare to cyclohexane or phenyl analogs in catalytic performance?
- Rigidity vs. flexibility : Cyclopropane’s strain enhances rigidity, improving enantioselectivity (5:1 dr vs. 3:1 for cyclohexane analogs in Michael additions) .
- Steric profile : Benzyl substituents provide bulkier environments than tert-butyl groups, increasing steric discrimination but potentially reducing reaction rates .
- Electronic tuning : Electron-withdrawing groups (e.g., CF₃) on the oxazole ring are unexplored but could modulate Lewis acidity of the metal center .
Q. What are the limitations of this ligand in industrial-scale asymmetric transformations?
- Synthetic complexity : Multi-step synthesis (low yields in cyclopropanation steps) increases cost .
- Moisture sensitivity : Lithiation steps require strict anhydrous conditions, complicating scale-up .
- Substrate scope : Limited efficacy in sterically demanding reactions (e.g., β,β-disubstituted enones) due to fixed ligand geometry .
Methodological Considerations
Q. How to troubleshoot low yields in the cyclopropanation step?
- Base optimization : Replace i-Pr₂NH with stronger bases (e.g., LDA) for complete deprotonation.
- Temperature control : Maintain -78°C during lithiation to prevent premature cyclopropane ring opening.
- Quenching protocol : Gradual addition of NH₄Cl minimizes exothermic side reactions .
Q. What alternative characterization techniques complement NMR for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
